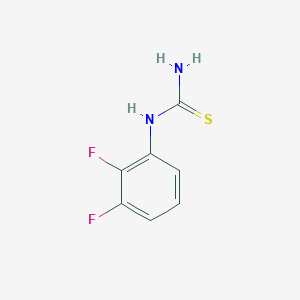

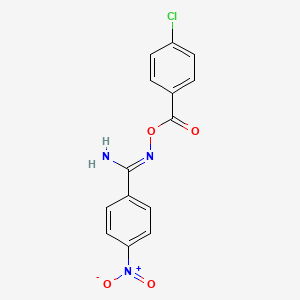

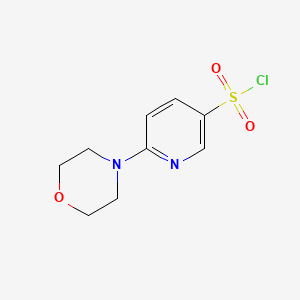

![molecular formula C10H6Br2OS B1596850 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone CAS No. 850375-12-1](/img/structure/B1596850.png)

2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone

説明

科学的研究の応用

1. Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles

- Application Summary : This research involved the synthesis of a new series of benzoquinoline-based heterocycles using a building block synthon, 2- ( (3-chlorobenzo [ f ]quinolin-2-yl)methylene)hydrazine-1-carbothioamide . The compound 2-bromo-1- (3-nitrophenyl)ethan-1-one was used as a carbon-centered electrophilic reagent in the synthesis .

- Methods of Application : The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, chloroacetic acid, 2-bromo-1- (3-nitrophenyl)ethan-1-one, 2-chloro- N -phenylacetamide, and dimethyl but-2-ynedioate to achieve triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .

- Results or Outcomes : The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .

2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents

- Application Summary : This study describes the development of two small molecule series based on the 1-benzyl-5-bromoindolin-2-one scaffold that connected through a hydrazone linker to a 4-arylthiazole or 4-methyl-5- (aryldiazenyl)thiazole moiety . These compounds were developed as potential anticancer agents .

- Methods of Application : The anticancer activity of all the reported indolin-2-one derivatives was assessed against breast (MCF-7) and lung (A-549) cancer cell lines .

- Results or Outcomes : The 4-arylthiazole-bearing derivatives revealed the best anticancer activity toward MCF-7 cells (IC 50 = 7.17 ± 0.94 and 2.93 ± 0.47, respectively) . Both molecules disclosed good inhibitory activity, and their IC 50 values were equal to 0.728 µM and 0.503 µM, respectively .

3. Synthesis of Regioregular Thiophene-Based Conjugated Polymers

- Application Summary : This research highlights the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

- Methods of Application : The synthesis involves various carbon-centered electrophiles and organometallic polycondensation strategies. Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

- Results or Outcomes : The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

4. 3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one

- Application Summary : 3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one is a chiral drug with excellent clinical efficacy, strong safety, and tiny side effects in the international antihypertensive drugs of angiotensin-converting enzyme inhibitors .

- Methods of Application : This compound is used as a drug in the treatment of hypertension .

- Results or Outcomes : The drug has shown excellent clinical efficacy, strong safety, and tiny side effects .

5. Bonding to Psychedelics

- Application Summary : While I couldn’t find specific details about the application of “2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone” in this field, brominated compounds are often used in the synthesis of psychedelic substances .

- Methods of Application : The methods of application in this field can vary widely depending on the specific compound being synthesized .

- Results or Outcomes : The outcomes of these syntheses are typically new psychedelic substances, which can have a variety of effects depending on their specific chemical structures .

6. Synthesis of Benzo[1,2-b:4,5-b ′]dithiophene-4,8-dione

- Application Summary : This research highlights the synthesis of benzo[1,2-b:4,5-b ′]dithiophene-4,8-dione, a compound that could potentially be synthesized using a brominated compound like “2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone” as a starting material .

- Methods of Application : The synthesis involves various carbon-centered electrophiles and organometallic polycondensation strategies .

- Results or Outcomes : The synthesized compound exhibits fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Safety And Hazards

特性

IUPAC Name |

2-bromo-1-(5-bromo-1-benzothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2OS/c11-4-9(13)8-5-14-10-2-1-6(12)3-7(8)10/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZPWQQHQRYUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383768 | |

| Record name | 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethanone | |

CAS RN |

850375-12-1 | |

| Record name | 2-Bromo-1-(5-bromobenzo[b]thien-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

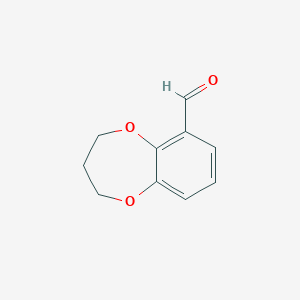

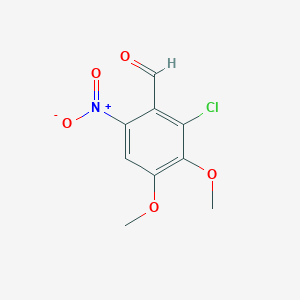

![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)

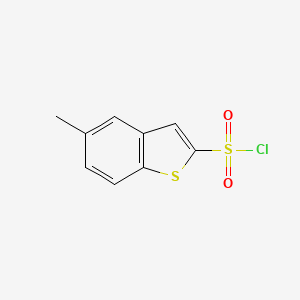

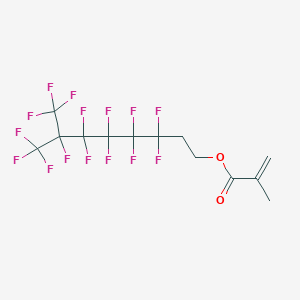

![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)

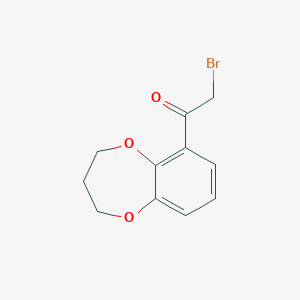

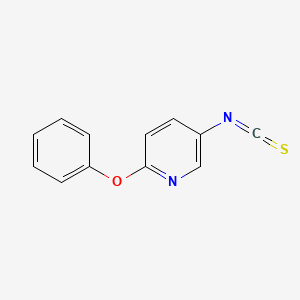

![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)